

A Comprehensive Technical Guide to 2-Aminothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminothiophene-3-carbonitrile

Cat. No.: B183302

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Aminothiophene-3-carbonitrile**, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its role as a scaffold in drug discovery.

Chemical Identity and Synonyms

The compound with the chemical structure featuring a thiophene ring substituted with an amino group at position 2 and a nitrile group at position 3 is formally identified by its IUPAC name.

IUPAC Name: **2-aminothiophene-3-carbonitrile**^[1]

This compound is also known by a variety of synonyms in scientific literature and commercial catalogs. These include:

- 2-Amino-3-cyanothiophene^{[2][3]}
- 2-Amino-3-thiophenecarbonitrile^[1]
- 2-amino-thiophene-3-carbonitrile^[1]
- 2-amino-3-thenonitrile^[1]

- AKOS 92285[2]
- AKOS B014697[2]
- ART-CHEM-BB B014697[2]

Physicochemical and Spectral Data

The fundamental physicochemical properties of **2-Aminothiophene-3-carbonitrile** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	4651-82-5	[1][2][3][4][5]
Molecular Formula	C5H4N2S	[1][2][3][4][5]
Molecular Weight	124.17 g/mol	[1][4]
Appearance	White to light yellow to light orange powder/crystalline solid	[2][3]
Melting Point	104-108 °C	[2][5][6]
Boiling Point	318 °C	[2][6]
Density	1.33 g/cm ³	[2][6]
Flash Point	146 °C	[2][6]
pKa	-0.28 ± 0.10 (Predicted)	[2]
InChI Key	XVGHZFWFGXDIOW- UHFFFAOYSA-N	[1][4][5]
SMILES	C1=CSC(=C1C#N)N	[1][4]

Spectral data is crucial for the identification and characterization of **2-Aminothiophene-3-carbonitrile**. Key spectral features are available in public databases, including ¹H NMR and IR spectra[1].

Synthesis and Experimental Protocols

The most prominent method for the synthesis of 2-aminothiophenes is the Gewald reaction. This multicomponent reaction offers a versatile and efficient route to this class of compounds.

General Gewald Synthesis Protocol

The Gewald reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

A general procedure for the synthesis of **2-aminothiophene-3-carbonitrile** derivatives via a modified Gewald reaction is as follows[7]:

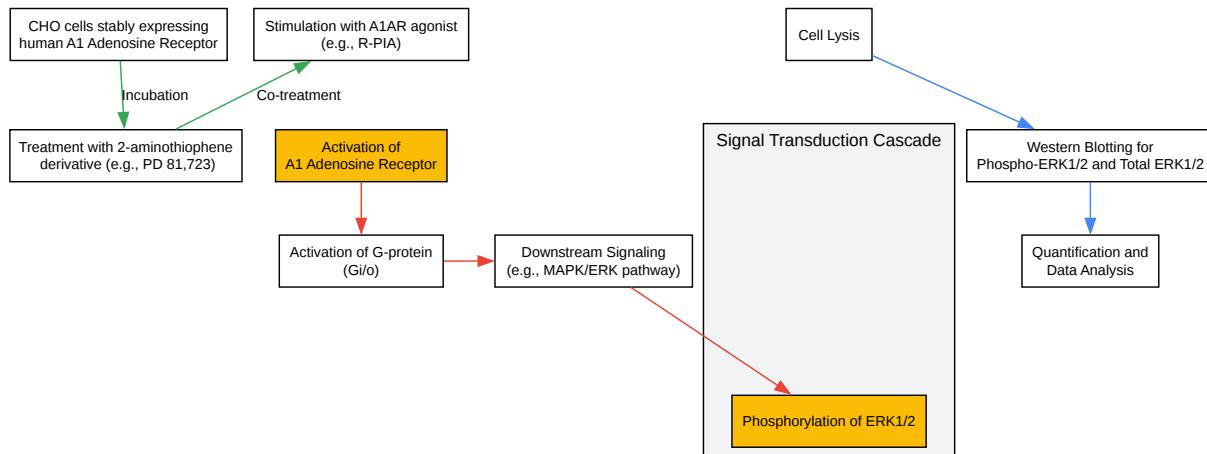
- Knoevenagel Condensation: In a 50 mL flask equipped with a condenser and a magnetic stirring bar, introduce 0.016 mol of the starting ketone (e.g., acetophenone), 0.019 mol of malononitrile, and 0.019 mol of ammonium acetate.
- Heat the mixture at 60 °C for 7 hours.
- After cooling, add 30 mL of dichloromethane.
- Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- Recrystallize the resulting intermediate, an α,β -unsaturated malononitrile, from methanol.
- Gewald Cyclization: Suspend the purified intermediate and elemental sulfur (1.2 equivalents) in tetrahydrofuran.
- Heat the mixture to 35 °C and add a 1.0 equivalent solution of sodium bicarbonate.
- Stir the mixture for 1 hour.
- Transfer the reaction mixture to a separatory funnel and wash with 12.5% aqueous NaCl.

- The final product, **2-aminothiophene-3-carbonitrile**, can be isolated by crystallization.

Applications in Drug Discovery and Materials Science

2-Aminothiophene-3-carbonitrile and its derivatives are of significant interest to researchers in drug development due to their wide range of biological activities. The thiophene ring serves as a valuable scaffold in medicinal chemistry.

Biological Activities


- Antimicrobial and Antifungal Activity: Derivatives of 2-aminothiophene have demonstrated notable antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents[4].
- Anticancer Activity: Several studies have reported the in vitro antitumor activity of 2-aminothiophene derivatives against various cancer cell lines[4].
- Adenosine A1 Receptor Modulation: Compounds based on the 2-aminothiophene scaffold have been identified as allosteric enhancers of the adenosine A1 receptor, which has implications for treating cardiovascular and other diseases[4].

Materials Science

The unique electronic properties of the thiophene ring make **2-Aminothiophene-3-carbonitrile** a useful building block for the synthesis of functional materials, such as conductive polymers and organic light-emitting diodes (OLEDs)[4].

Signaling Pathway and Experimental Workflow

The role of 2-aminothiophene derivatives as allosteric modulators of the adenosine A1 receptor (A1AR) is a key area of research. The following diagram illustrates a typical experimental workflow to assess the activity of these compounds on A1AR-mediated signaling.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing A1AR allosteric modulation.

This workflow demonstrates the process of treating cells expressing the A1 adenosine receptor with a 2-aminothiophene derivative, stimulating the receptor with an agonist, and then measuring the downstream signaling effects, such as the phosphorylation of ERK1/2, via Western blotting. This allows researchers to quantify the modulatory effect of the compound on receptor activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A 1 receptor : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. research.monash.edu [research.monash.edu]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Aminothiophene-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183302#iupac-name-and-synonyms-for-2-aminothiophene-3-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com